![molecular formula C12H17IO3 B2674245 Ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate CAS No. 2490400-69-4](/img/structure/B2674245.png)

Ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

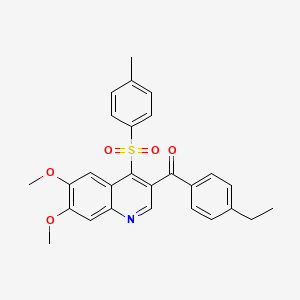

Ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-4-carboxylate is a chemical compound with the CAS Number: 2229432-89-5 . It is part of the family of saturated bicyclic structures, specifically the bicyclo [2.1.1]hexanes, which are incorporated in newly developed bio-active compounds .

Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C9H13IO3/c1-2-12-7 (11)8-3-9 (4-8,5-10)13-6-8/h2-6H2,1H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Physical and Chemical Properties Analysis

This compound has a molecular weight of 296.1 . It is a liquid at room temperature and should be stored at temperatures below -10 degrees Celsius .Scientific Research Applications

Competitive Atom Shifts in Strained Carbenes

- Ring-Contraction and Expansion : Research on strained carbenes, similar in structure to Ethyl 1-(iodomethyl)spiro[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate, reveals competitive 1,2-C atom shifts through ring-contraction and ring-expansion processes. Computational chemistry provides insights into the product selectivities of these reactions, highlighting the influence of distinct geometric conformations on transition-state selection (Rosenberg, Schrievers, & Brinker, 2016).

Synthesis of Rigid Spiro-Linked Amino Acids

- Conformationally Rigid Analogs : Novel synthetic routes for conformationally rigid spiro-linked amino acids, analogs of glutamic acid and lysine, were developed. These routes include catalytic [1+2]-cycloaddition and chemoselective reduction steps, demonstrating the compound's utility in creating rigid analogs for biochemical applications (Yashin et al., 2019).

Hydrogenolysis and Cycloaddition Reactions

- Selective Hydrogenolysis : The hydrogenolysis of spiro[2,3]hexane on platinized kieselguhr highlights selective reactions leading to the formation of gem-dimethylcyclobutane, showcasing the chemical reactivity of spiro compounds similar to Ethyl 1-(iodomethyl)spiro[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate (Nametkin et al., 1973).

- Thermal Cycloaddition : The thermal [2+2] cycloaddition of 1-halo-2-(9-fluorenylidene)ethylene leading to fluorene-9-spiro compounds emphasizes the versatility of spiro compounds in creating novel cycloaddition products (Toda, Motomura, & Oshima, 1974).

Novel Synthesis and Transformation Techniques

- Spiro Compound Synthesis : The synthesis of spiro[cyclopentene-1,3’-imidazo[1,2-a]pyridine] derivatives demonstrates the compound's utility in NMR spectroscopy and chemical transformations, reflecting on its role in advancing synthetic organic chemistry (Abe et al., 2010).

Safety and Hazards

The compound is classified under the GHS05 and GHS07 hazard pictograms . It has several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name |

ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17IO3/c1-2-15-9(14)11-6-10(7-11,8-13)16-12(11)4-3-5-12/h2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASOCXSMDJMDSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CC(C1)(OC23CCC3)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2674163.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2674165.png)

![2-(o-tolyloxy)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2674168.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2674171.png)

![3-(5-bromo-2-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2674172.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2674184.png)